Leu-Val-Leu
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leu-Val-Leu can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The N-terminal of each amino acid is protected by a group such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions. The synthesis proceeds as follows:
Attachment of the first amino acid: The C-terminal leucine is attached to the resin.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: The next amino acid, valine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the final leucine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The latter method can be more cost-effective and scalable for commercial purposes .
Chemical Reactions Analysis
Types of Reactions
Leu-Val-Leu can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the leucine residues.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) may be employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of leucine and valine.
Reduction: Reduced forms of the peptide, though less common.
Substitution: Acylated peptides.
Scientific Research Applications
Leu-Val-Leu has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including muscle recovery and metabolic regulation.
Industry: Utilized in the production of peptide-based drugs and supplements
Mechanism of Action
Leu-Val-Leu exerts its effects primarily through interactions with specific receptors and enzymes in the body. The peptide can bind to receptors involved in protein synthesis and metabolism, such as the mammalian target of rapamycin (mTOR) pathway. This interaction can lead to increased protein synthesis and muscle growth. Additionally, this compound can influence metabolic pathways by modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Leucine: An essential amino acid involved in protein synthesis.
Valine: Another essential amino acid that plays a role in muscle metabolism.
Isoleucine: Similar to leucine and valine, involved in protein synthesis and energy production.
Uniqueness
Leu-Val-Leu is unique due to its specific sequence and structure, which allows it to interact with biological targets in a distinct manner. Its combination of leucine and valine residues provides a unique set of properties that can be exploited for various applications .
Properties
CAS No. |
58337-01-2 |
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Molecular Formula |
C17H33N3O4 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H33N3O4/c1-9(2)7-12(18)15(21)20-14(11(5)6)16(22)19-13(17(23)24)8-10(3)4/h9-14H,7-8,18H2,1-6H3,(H,19,22)(H,20,21)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
FPPCCQGECVKLDY-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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